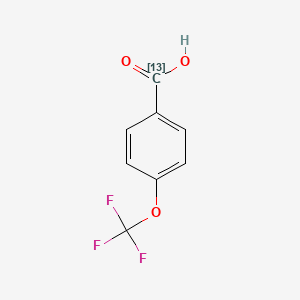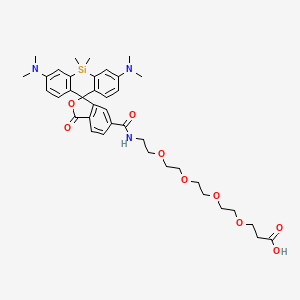
DNA Gyrase-IN-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNA Gyrase-IN-8 is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This compound is particularly significant in the field of antibacterial research due to its ability to target and inhibit bacterial DNA gyrase, making it a promising candidate for the development of new antibacterial agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DNA Gyrase-IN-8 typically involves multiple steps, starting from readily available starting materials. The process includes the formation of key intermediates through various organic reactions such as condensation, cyclization, and functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions: DNA Gyrase-IN-8 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Hydrolysis: Acidic or basic conditions to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. These products are often intermediates or derivatives that can be further utilized in research or industrial applications.
科学研究应用
DNA Gyrase-IN-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of DNA gyrase and to develop new synthetic methodologies.
Biology: Helps in understanding the role of DNA gyrase in bacterial cell processes and its interaction with other cellular components.
Medicine: Potential development of new antibacterial drugs targeting DNA gyrase, especially against drug-resistant bacterial strains.
Industry: Utilized in the production of antibacterial agents and in the development of new biotechnological applications.
作用机制
DNA Gyrase-IN-8 exerts its effects by binding to the DNA gyrase enzyme, inhibiting its activity. The compound interacts with the active site of the enzyme, preventing it from introducing negative supercoils into DNA. This inhibition disrupts the normal functioning of bacterial DNA replication and transcription, leading to bacterial cell death. The molecular targets include the GyrA and GyrB subunits of DNA gyrase, which are essential for the enzyme’s activity.
相似化合物的比较
Quinolones: A class of antibiotics that also target DNA gyrase but have different chemical structures.
Coumarins: Another group of DNA gyrase inhibitors with distinct mechanisms of action.
Aminocoumarins: Compounds that inhibit DNA gyrase by binding to the ATPase domain of the enzyme.
Uniqueness of DNA Gyrase-IN-8: this compound is unique due to its specific binding affinity and inhibitory potency against DNA gyrase. Unlike other inhibitors, it may exhibit fewer side effects and higher efficacy against resistant bacterial strains. Its distinct chemical structure allows for targeted interactions with the enzyme, making it a valuable compound in antibacterial research.
属性
分子式 |
C19H14BrN5O |
|---|---|
分子量 |
408.3 g/mol |
IUPAC 名称 |
(3-amino-5-imino-4H-pyrazol-1-yl)-[2-(4-bromophenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C19H14BrN5O/c20-12-7-5-11(6-8-12)16-9-14(13-3-1-2-4-15(13)23-16)19(26)25-18(22)10-17(21)24-25/h1-9,22H,10H2,(H2,21,24) |
InChI 键 |
VXXKCKTXJWGCHT-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN(C1=N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)






![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)


![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
